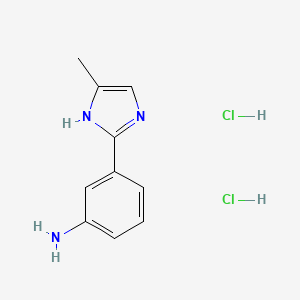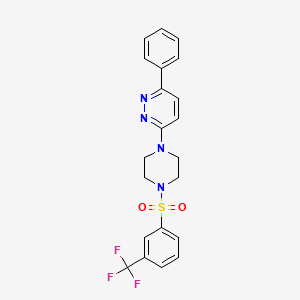![molecular formula C16H13N7OS2 B2908392 N-{4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]phenyl}-1,2,3-benzothiadiazole-6-carboxamide CAS No. 951902-13-9](/img/structure/B2908392.png)
N-{4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]phenyl}-1,2,3-benzothiadiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]phenyl}-1,2,3-benzothiadiazole-6-carboxamide is a useful research compound. Its molecular formula is C16H13N7OS2 and its molecular weight is 383.45. The purity is usually 95%.
BenchChem offers high-quality N-{4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]phenyl}-1,2,3-benzothiadiazole-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]phenyl}-1,2,3-benzothiadiazole-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Activity
The thiazole ring, a core component of VU0612780-1, has been associated with antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The potential of VU0612780-1 to act as an antioxidant could be explored in the development of new therapeutic agents aimed at mitigating oxidative damage.
Analgesic and Anti-inflammatory Activity
Compounds with a thiazole moiety have been reported to exhibit analgesic and anti-inflammatory activities . VU0612780-1 could be investigated for its efficacy in reducing pain and inflammation, making it a candidate for the development of new pain relief medications.
Antimicrobial and Antifungal Activity
Thiazole derivatives are known to possess antimicrobial and antifungal effects . VU0612780-1 could be utilized in the synthesis of new drugs targeting resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance.
Neuroprotective Agents
Thiazoles have been linked to neuroprotective effects, suggesting that VU0612780-1 could be beneficial in the treatment of neurodegenerative diseases . Its potential role in the synthesis of neurotransmitters or protection of neural tissue could be a significant area of research.
Antitumor and Cytotoxic Activity
Some thiazole derivatives have demonstrated potent effects on human tumor cell lines . VU0612780-1 could be explored for its antitumor and cytotoxic activities, potentially leading to the development of new cancer therapies.
Antihypertensive Agents
Thiazole compounds have shown antihypertensive activity, which could make VU0612780-1 a starting point for the creation of new blood pressure-lowering drugs .
Antithrombotic Agents
The fibrinogen receptor antagonist activity of certain thiazoles indicates that VU0612780-1 might be developed into antithrombotic agents, which could prevent the formation of dangerous blood clots .
Mécanisme D'action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of VU0612780-1 are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s ability to interact with its targets. The specific environmental influences on vu0612780-1 are currently unknown .
Propriétés
IUPAC Name |
N-[4-(5-ethylsulfanyltetrazol-1-yl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7OS2/c1-2-25-16-19-20-21-23(16)12-6-4-11(5-7-12)17-15(24)10-3-8-13-14(9-10)26-22-18-13/h3-9H,2H2,1H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJVYVSVPWCUOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=NN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=NS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



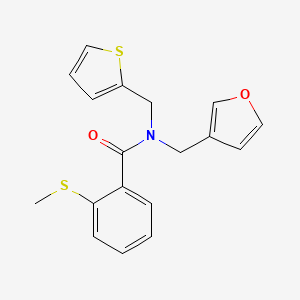
![Methyl 2-[3-cyano-4-(4-ethylphenyl)-6-oxo-2-1,4,5-trihydropyridylthio]acetate](/img/structure/B2908314.png)

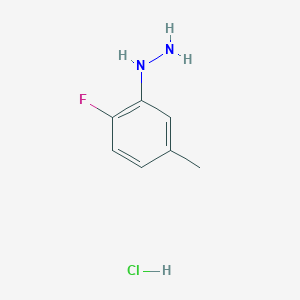
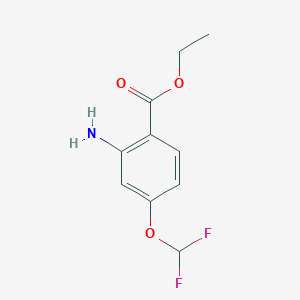

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2908321.png)
![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2908324.png)
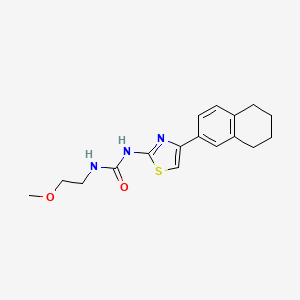
![6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinolin-2-amine](/img/structure/B2908328.png)
